2-Deoxyribose 5-phosphate (disodium)

DERA Aldolase Substrate Specificity

Researchers characterizing DERA enzymes face false negatives when substituting non-phosphorylated 2-deoxy-D-ribose, which exhibits a >175-fold higher apparent Km (24.77 mM vs. 0.14 mM) and fails to support kinetically relevant assays. 2-Deoxyribose 5-phosphate (disodium) eliminates this failure mode as the obligate native substrate. • Enables valid Michaelis-Menten kinetics across diverse DERA homologs (e.g., Chloroflexi Km = 0.085 mM). • Disodium salt delivers ≥250 mg/mL aqueous solubility for concentrated continuous-flow biocatalysis feeds without organic co-solvents. • Serves as analytical standard for quantifying salvage pathway carbon flux via anion-exchange chromatography with baseline ribose 5-phosphate separation.

Molecular Formula C5H9Na2O7P
Molecular Weight 258.07 g/mol
Cat. No. B10831482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxyribose 5-phosphate (disodium)
Molecular FormulaC5H9Na2O7P
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESC(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1
InChIKeyWPSOLRSSLYZUOR-YAQRUTEZSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxyribose 5-phosphate (disodium) Overview


2-Deoxyribose 5-phosphate (disodium) (CAS 102916-66-5) is a phosphorylated pentose sugar and the native substrate for the Class I aldolase 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4), which uniquely catalyzes reversible aldol condensations without requiring any cofactors [1]. Unlike ribose 5-phosphate, which directs flux through the oxidative pentose phosphate pathway toward nucleotide anabolism, this compound is the central intermediate in the catabolic deoxyribose salvage pathway, interconverted between its 1-phosphate and 5-phosphate forms by phosphopentomutase [2]. As a commercial disodium salt, it serves as a critical starting material for the chemoenzymatic synthesis of 2′-deoxyribonucleoside building blocks used in antisense therapeutics and antiviral drug development .

1 Native substrate for Class I DERA aldolase characterization and screening
2 High aqueous solubility supports concentrated stock preparation for continuous-flow biocatalysis
3 Starting material for chemoenzymatic synthesis of 2′-deoxyribonucleoside analogs (research use)

2-Deoxyribose 5-phosphate (disodium): Substitution Incompatibility


Generic substitution in DERA-dependent workflows fails due to absolute substrate specificity constraints and divergent salt form performance. DERA from multiple species (E. coli, H. influenzae, R. erythropolis) exhibits a strict requirement for the 5′-phosphate moiety for high-affinity binding and catalysis; attempts to substitute 2-deoxyribose 5-phosphate with the non-phosphorylated analog 2-deoxy-D-ribose result in a >175-fold increase in apparent Km (0.14 mM vs. 24.77 mM for H. influenzae DERA), rendering the non-phosphorylated sugar kinetically incompetent as a substrate under standard assay conditions [1]. Furthermore, ribose 5-phosphate, while sharing the pentose phosphate backbone, is not a competent substrate for DERA and cannot be separated from deoxyribose 5-phosphate in complex metabolic mixtures without specialized anion-exchange chromatography [2]. Finally, the disodium salt form is specifically required for achieving the high aqueous solubility (>250 mg/mL) necessary for concentrated stock solutions in continuous-flow biocatalysis; the free acid form exhibits markedly lower solubility and introduces pH buffering challenges that complicate reaction optimization .

! Non-phosphorylated 2-deoxy-D-ribose: >175-fold Km increase may prevent kinetically competent DERA turnover
! Ribose 5-phosphate: not a competent DERA substrate, may co-elute in complex metabolic mixtures
! Free acid form: lower solubility and pH buffering challenges may complicate reaction optimization

2-Deoxyribose 5-phosphate Differentiation Evidence


DERA Substrate Specificity

Recombinant DERA from Haemophilus influenzae Rd KW20 was characterized using 2-deoxyribose 5-phosphate as the native substrate and 2-deoxy-D-ribose as a non-phosphorylated comparator. The enzyme exhibited a 175-fold lower Km for the phosphorylated 2-deoxyribose 5-phosphate relative to the non-phosphorylated sugar, demonstrating the absolute requirement for the 5′-phosphate group to achieve kinetically competent substrate binding [1].

Km Comparison
Head-to-head
2-deoxyribose 5-phosphate: Km 0.14 mM
vs 2-deoxy-D-ribose: Km 24.77 mM (175-fold)
Supports selection of phosphorylated substrate for DERA assays
H. influenzae DERA; standard buffer
DERA Aldolase Substrate Specificity Enzyme Kinetics

DERA-RPI Kinetic Characterization

The Chloroflexi ∆N-term DERA-RPI enzyme complex was kinetically characterized using 2-deoxyribose 5-phosphate as the substrate in an NADH-coupled spectrophotometric assay. Michaelis-Menten kinetic analysis yielded a Km of 0.085 mM and a Vmax of 0.072 ΔA344/min, establishing baseline catalytic parameters for this thermophilic enzyme complex and enabling comparative evaluation of engineered DERA variants [1].

Kinetic Constants
Supporting evidence
Km 0.085 ± 0.029 mM
Vmax 0.072 ± 0.018 ΔA344/min
Provides benchmark for biocatalyst screening
Chloroflexi DERA-RPI; n=6
DERA Enzyme Kinetics Km Vmax Biocatalysis

Colorimetric Assay Selectivity

A differential periodate-thiobarbituric acid colorimetric method enables selective quantification of free deoxyribose 5-phosphate in mixtures containing purine deoxyribonucleosides and deoxyribonucleotides. Under mild conditions (pH 2, room temperature), only deoxyribonucleosides undergo periodate oxidation; deoxyribose 5-phosphate and deoxyribonucleotides remain intact. Subsequent hydrolysis at 70°C followed by periodate oxidation allows specific detection of the deoxyribose 5-phosphate fraction, enabling its quantification without interference from structurally similar deoxyribosyl compounds [1].

Selective Assay
Method context
Differential periodate-thiobarbituric acid method; selective quantification via temperature-controlled hydrolysis
Enables deoxyribose 5-phosphate quantification in nucleoside/nucleotide mixtures
pH 2.0, room temp vs 70°C hydrolysis
Analytical Biochemistry Colorimetric Assay Deoxyribosyl Compounds

Aqueous Solubility: Salt vs. Free Acid

The disodium salt form of 2-deoxyribose 5-phosphate achieves aqueous solubility of ≥250 mg/mL (968.73 mM) in water, with ≥100 mg/mL solubility also achievable in DMSO following pH adjustment with HCl . This high aqueous solubility enables preparation of concentrated stock solutions (up to nearly 1 M) for continuous-flow biocatalytic reactor feeds, significantly exceeding the solubility typically reported for the free acid form and comparable phosphorylated sugars, which often require organic co-solvents that can denature DERA and other aldolases [1].

Solubility
Reported
Disodium salt: ≥250 mg/mL in H2O
Free acid form: markedly lower
Supports high-concentration aqueous workflows without co-solvents
Enables DMSO-free stock preparation
Formulation Solubility Buffer Compatibility Biocatalysis

Anion-Exchange Separation from Ribose 5-phosphate

Anion-exchange chromatography using Dowex-1 formate resin with a linear ammonium formate gradient achieves baseline separation of 2-deoxyribose 5-phosphate and ribose 5-phosphate, two pentose phosphates that co-migrate in many standard chromatographic systems. This separation enables accurate quantification of deoxyribose 5-phosphate pool sizes in cellular extracts without interference from the more abundant ribose 5-phosphate, which is critical for assessing flux through the deoxyribose salvage pathway vs. the oxidative pentose phosphate pathway [1].

Chromatographic Resolution
Method context
Baseline separation from ribose 5-phosphate on Dowex-1 formate with ammonium formate gradient
Enables independent quantification in metabolomics studies
Validated anion-exchange method
Analytical Chemistry Metabolomics Chromatography Pentose Phosphate Pathway

DERA Acetaldehyde Tolerance Comparison

A comparative stability study of DERA from Rhodococcus erythropolis (DERARE) versus the standard E. coli DERA (DERAEC) revealed a 2.5-fold higher half-life for DERARE under exposure to 300 mM acetaldehyde, a key substrate and intermediate in industrial aldol condensations [1]. While this evidence compares DERA enzymes rather than 2-deoxyribose 5-phosphate directly, it establishes the acetaldehyde tolerance benchmark against which DERA substrate performance should be evaluated when selecting enzyme-substrate pairs for process-scale chemoenzymatic syntheses.

Enzyme Stability
Class-level
DERARE half-life 2.5× higher than DERAEC under 300 mM acetaldehyde
Guides enzyme selection for process-scale aldol reactions
R. erythropolis vs E. coli DERA; class-level inference
Biocatalysis Enzyme Stability DERA Process Chemistry

2-Deoxyribose 5-phosphate Key Applications


DERA Screening and Aldolase Characterization

2-Deoxyribose 5-phosphate (disodium) is the definitive native substrate for characterizing recombinant DERA enzymes from diverse microbial sources. The >175-fold Km preference over non-phosphorylated 2-deoxy-D-ribose [1] means that only the phosphorylated compound provides kinetically relevant data for Michaelis-Menten analysis. Researchers screening metagenomic libraries for novel DERA variants or characterizing thermostable DERAs (e.g., from Chloroflexi with Km = 0.085 mM [2]) must procure this specific compound to generate comparable kinetic constants and to avoid false negatives arising from poor substrate affinity of non-phosphorylated analogs.

Chemoenzymatic Synthesis of 2'-Deoxyribonucleoside Intermediates

The disodium salt's high aqueous solubility (≥250 mg/mL) enables concentrated substrate feeds in continuous-flow biocatalytic reactors for the production of 2′-deoxyribonucleoside building blocks [1]. In processes coupling DERA-catalyzed aldol condensation with nucleoside phosphorylase steps, the absence of organic co-solvents (enabled by aqueous solubility) preserves enzyme activity and simplifies downstream purification. This application is particularly relevant for the manufacture of antisense oligonucleotide monomers and antiviral nucleosides such as stavudine and zidovudine analogs [2].

Metabolic Flux Analysis of Deoxyribose Salvage Pathway

Quantification of intracellular 2-deoxyribose 5-phosphate pool sizes using differential colorimetric assays [1] or anion-exchange chromatography with ribose 5-phosphate baseline separation [2] enables accurate determination of carbon flux through the deoxyribose salvage pathway. This is essential for rational engineering of microbial strains for enhanced deoxynucleoside production, as it distinguishes salvage pathway activity from de novo nucleotide biosynthesis. The compound serves as both an analytical standard and a pathway intermediate in these studies.

Statin Intermediate Synthesis via DERA Aldol Reactions

In the industrial biocatalytic production of statin side-chain intermediates (e.g., (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexose), 2-deoxyribose 5-phosphate is not the final product but the benchmark substrate for validating DERA enzyme performance under process-relevant conditions. Evidence showing that certain DERA homologs exhibit 2.5× greater half-life under 300 mM acetaldehyde [1] guides the selection of robust enzyme-substrate pairs. Researchers developing DERA-catalyzed routes to atorvastatin or rosuvastatin intermediates rely on 2-deoxyribose 5-phosphate for initial enzyme screening and kinetic characterization prior to process implementation with non-natural acceptor aldehydes.

Application
Selection Property
Validation Focus
DERA Enzyme Characterization
Native substrate specificity (Km context)
Kinetic parameter benchmarking across DERA variants
Chemoenzymatic Nucleoside Analog Synthesis
High aqueous solubility (≥250 mg/mL)
Concentrated substrate feed compatibility in biocatalysis
Deoxyribose Salvage Pathway Flux Analysis
Selective quantification from ribose 5-phosphate
Chromatographic or colorimetric method validation
Statin Intermediate Biocatalysis Research
Enzyme-substrate acetaldehyde tolerance profile
Process-relevant enzyme half-life evaluation

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